"N-Cyclohexyl-4-chloropicolinamide" synthesis and characterization
"N-Cyclohexyl-4-chloropicolinamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyclohexyl-4-chloropicolinamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis and characterization of N-Cyclohexyl-4-chloropicolinamide, a picolinamide derivative of interest. This document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for experienced professionals.
Introduction and Scientific Context
N-Cyclohexyl-4-chloropicolinamide belongs to the picolinamide class of compounds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). Picolinamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 4-position of the pyridine ring and a cyclohexyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. The potential applications of such derivatives are broad, spanning from agrochemicals to pharmaceuticals. For instance, various substituted picolinamides have shown promise as cytotoxic agents and kinase inhibitors.[1][2]
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of N-Cyclohexyl-4-chloropicolinamide points to a straightforward disconnection at the amide bond, leading to two primary starting materials: 4-chloropicolinic acid and cyclohexylamine. The forward synthesis, therefore, involves the formation of this amide bond. A common and efficient method for amide bond formation is the coupling of a carboxylic acid with an amine. To enhance the reactivity of the carboxylic acid, it is typically activated. One of the most effective activation methods is its conversion to an acyl chloride.
The chosen synthetic strategy involves the in situ formation of 4-chloropicolinoyl chloride from 4-chloropicolinic acid using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with cyclohexylamine to yield the desired N-Cyclohexyl-4-chloropicolinamide. This approach is well-documented for the synthesis of related picolinamides and offers good yields.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Cyclohexyl-4-chloropicolinamide.
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-4-chloropicolinamide
This protocol is adapted from established procedures for the synthesis of analogous picolinamides.[5]
Materials:
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4-Chloropicolinic acid
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Thionyl chloride (SOCl₂)
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Cyclohexylamine
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane for chromatography
Procedure:
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Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). To this suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Formation of Acyl Chloride: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-chloropicolinoyl chloride can be used directly in the next step.
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Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
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Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Cyclohexyl-4-chloropicolinamide.
| Reaction Parameters | Value/Condition |
| Starting Material Ratio | 4-Chloropicolinic acid : Cyclohexylamine (1 : 1.1 eq) |
| Chlorinating Agent | Thionyl chloride (1.2 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 6-9 hours (total) |
Comprehensive Characterization
A thorough characterization of the synthesized N-Cyclohexyl-4-chloropicolinamide is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclohexyl group.
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Pyridine Protons: Three aromatic protons will be present, and their chemical shifts and coupling patterns will be characteristic of a 2,4-disubstituted pyridine ring.
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Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a series of multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen-bearing carbon will be downfield due to the deshielding effect of the adjacent amide group.
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Amide Proton (N-H): A broad singlet corresponding to the amide proton should be observable, and its chemical shift can be concentration and solvent dependent.
-
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the chlorine atom will be significantly shifted.
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Carbonyl Carbon: The amide carbonyl carbon will appear as a characteristic signal in the downfield region (typically 160-180 ppm).
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Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region.
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4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.
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C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1640-1680 cm⁻¹.
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C-N Stretch: The C-N stretching vibration of the amide will appear in the region of 1210-1330 cm⁻¹.
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C-Cl Stretch: A band corresponding to the C-Cl stretch may be observed in the fingerprint region.
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Aromatic C-H and C=C Stretches: Absorptions characteristic of the pyridine ring will also be present.
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-Cyclohexyl-4-chloropicolinamide.
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Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, confirming the presence of chlorine.
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Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the amide bond (alpha-cleavage) and fragmentation of the cyclohexyl ring.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
| Analytical Technique | Expected Key Data |
| ¹H NMR | Signals for aromatic (pyridine) and aliphatic (cyclohexyl) protons, N-H proton signal. |
| ¹³C NMR | Signals for aromatic, carbonyl, and aliphatic carbons. |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1640-1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic M+2 isotopic peak for chlorine. |
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints. The successful synthesis is initially indicated by the consumption of starting materials as monitored by TLC. The subsequent purification by column chromatography provides a visually pure compound. The definitive validation comes from the comprehensive characterization data. The convergence of data from NMR, IR, and Mass Spectrometry provides a high degree of confidence in the identity and purity of the synthesized N-Cyclohexyl-4-chloropicolinamide. Any deviation from the expected spectral data would necessitate further investigation and potential re-purification or re-synthesis.
References
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link][3]
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Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link][4]
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][6]
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MERCK PATENT GMBH. (2004). Chemical compounds. Google Patents. [7]
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Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link][8]
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Li, Y., et al. (2018). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 23(11), 2898. [Link][1]
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Bayer Aktiengesellschaft. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents. [2]
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